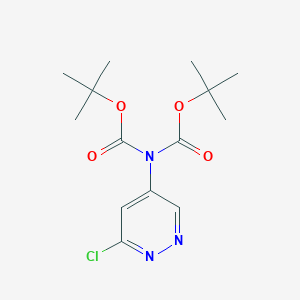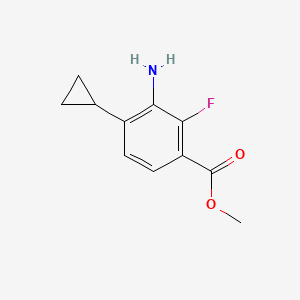
1-(1H-Pyrazol-1-yl)heptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Pyrazol-1-yl)heptan-1-one is a compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms Pyrazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
The synthesis of 1-(1H-Pyrazol-1-yl)heptan-1-one can be achieved through several routes. One common method involves the reaction of heptan-1-one with hydrazine to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like acetic acid . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to meet the demand for this compound in various applications .
Analyse Des Réactions Chimiques
1-(1H-Pyrazol-1-yl)heptan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of functionalized pyrazole derivatives .
Applications De Recherche Scientifique
1-(1H-Pyrazol-1-yl)heptan-1-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(1H-Pyrazol-1-yl)heptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the pyrazole derivative being studied .
Comparaison Avec Des Composés Similaires
1-(1H-Pyrazol-1-yl)heptan-1-one can be compared with other similar compounds, such as:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its energetic properties and used in the development of explosives.
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: Exhibits antimicrobial activity and is used in the development of new antibiotics.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in different fields .
Propriétés
Formule moléculaire |
C10H16N2O |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
1-pyrazol-1-ylheptan-1-one |
InChI |
InChI=1S/C10H16N2O/c1-2-3-4-5-7-10(13)12-9-6-8-11-12/h6,8-9H,2-5,7H2,1H3 |
Clé InChI |
NJOCMLSEVJTDKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)N1C=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13930244.png)


![4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile](/img/structure/B13930269.png)
